molecular formula C18H20FN3O4 B564465 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 616205-76-6

1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B564465
CAS No.: 616205-76-6
M. Wt: 361.373
InChI Key: DXDATEPTOGKWES-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H20FN3O4 and its molecular weight is 361.373. The purity is usually 95%.
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Scientific Research Applications

Biological Activity of Structurally Related Compounds

Natural carboxylic acids, including structurally related compounds to the specified chemical, are known for their biological activities. These compounds, such as benzoic acid, cinnamic acid, and caffeic acid, have shown significant antioxidant, antimicrobial, and cytotoxic activities. The structural differences among these carboxylic acids influence their bioactivity, highlighting the importance of hydroxyl groups and conjugated bonds in determining their antioxidant potency. For instance, rosmarinic acid has been identified with the highest antioxidant activity among studied compounds. The antimicrobial and cytotoxic properties also vary based on the structural configuration, which may provide insights into the biological activity of 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (B. Godlewska-Żyłkiewicz et al., 2020).

Medicinal Chemistry Insights from 8-Hydroxyquinolines

The 8-Hydroxyquinoline scaffold, closely related to the specified chemical, has attracted significant attention for its medicinal properties. Over the past decades, synthetic modifications of 8-hydroxyquinoline have explored to develop potent drug molecules for treating various diseases, including cancer, HIV, and neurodegenerative disorders. This focus has emphasized the scaffold's metal chelation properties, making it a viable candidate for drug development. Insights from the medicinal chemistry of 8-hydroxyquinolines could guide the application of this compound in developing targeted therapies (Rohini Gupta et al., 2021).

Potential in Drug Synthesis and Biomass Derivation

Levulinic acid, a key biomass-derived chemical with carboxyl and carbonyl groups, demonstrates the flexibility and diversity in drug synthesis, echoing the potential versatility of the specified chemical in medicinal applications. This relevance is particularly highlighted in cancer treatment and the synthesis of medical materials, suggesting a pathway for utilizing this compound in similar contexts (Mingyue Zhang et al., 2021).

Role in Environmental and Analytical Applications

Given the structural similarity to compounds involved in environmental remediation and analytical methods for determining antioxidant activity, the specified chemical may also hold potential in related applications. For instance, its potential effectiveness in the treatment of organic pollutants and its role in analytical methodologies to evaluate antioxidant capacity could be explored. These applications underscore the broader utility of structurally related carboxylic acids in environmental science and analytical chemistry (Maroof Husain & Q. Husain, 2007).

Mechanism of Action

Target of Action

O-Desmethyl Gatifloxacin, also known as 8-Hydroxy Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition prevents the replication and transcription of bacterial DNA, thereby halting bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by O-Desmethyl Gatifloxacin is the DNA replication pathway of bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the process of DNA replication, transcription, repair, and recombination . This disruption effectively halts the growth and proliferation of the bacteria .

Pharmacokinetics

O-Desmethyl Gatifloxacin is a metabolite of Gatifloxacin, formed in the liver when Gatifloxacin is metabolized . It has similar antibacterial properties to Gatifloxacin . Gatifloxacin has high oral bioavailability (96%), a large volume of distribution (~1.8 L/kg), low protein binding (~20%), and is primarily excreted unchanged in the urine (>80%) . These properties likely extend to O-Desmethyl Gatifloxacin, given its metabolic relationship to Gatifloxacin .

Result of Action

The result of O-Desmethyl Gatifloxacin’s action is the effective inhibition of bacterial growth and replication . By targeting and inhibiting key enzymes involved in bacterial DNA replication, the compound prevents the bacteria from proliferating .

Biochemical Analysis

Biochemical Properties

O-Desmethyl Gatifloxacin interacts with bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, O-Desmethyl Gatifloxacin prevents bacterial DNA from unwinding and duplicating .

Cellular Effects

O-Desmethyl Gatifloxacin, like its parent compound Gatifloxacin, has a broad spectrum of activity. It is effective against both Gram-positive and Gram-negative bacteria . It interferes with the function of bacterial cells by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription .

Molecular Mechanism

The bactericidal action of O-Desmethyl Gatifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination .

Temporal Effects in Laboratory Settings

Its parent compound Gatifloxacin has been shown to have a high oral bioavailability of about 96%, indicating that it is well absorbed from the gastrointestinal tract .

Dosage Effects in Animal Models

Studies on Gatifloxacin, the parent compound, have shown that it can penetrate the cerebrospinal fluid in inflamed meninges in animal models .

Metabolic Pathways

O-Desmethyl Gatifloxacin is a metabolite of Gatifloxacin

Transport and Distribution

Gatifloxacin, the parent compound of O-Desmethyl Gatifloxacin, is well absorbed from the gastrointestinal tract, indicating efficient transport and distribution within the body .

Subcellular Localization

As a fluoroquinolone antibiotic, it is likely to be found in the cytoplasm where it can interact with bacterial DNA gyrase and topoisomerase IV .

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-9-7-21(5-4-20-9)15-13(19)6-11-14(17(15)24)22(10-2-3-10)8-12(16(11)23)18(25)26/h6,8-10,20,24H,2-5,7H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDATEPTOGKWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2O)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675810
Record name 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616205-76-6
Record name 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616205766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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